

Spectroscopic Profile of 3,4-Difluorobenzyl Bromide: A Technical Guide

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Compound of Interest		
Compound Name:	3,4-Difluorobenzyl bromide	
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This technical guide provides a comprehensive overview of the spectral data for **3,4- Difluorobenzyl bromide** (CAS No: 85118-01-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Compound Information:

Molecular Formula: C₇H₅BrF₂[1]

Molecular Weight: 207.02 g/mol [1]

Appearance: Colorless to pale yellow liquid[1]

Density: 1.618 g/mL at 25 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **3,4-Difluorobenzyl bromide** by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The data presented below are predicted values based on established chemical shift principles and analysis of similar fluorinated aromatic compounds.



Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the benzylic protons (-CH2Br) and the three aromatic protons.

Signal Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
-CH₂Br	~ 4.45	Singlet (s)	N/A	2H
Ar-H	~ 7.10 - 7.40	Multiplet (m)	N/A	3H

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to C-F coupling, the signals for the fluorine-bearing carbons will appear as doublets.

Signal Assignment	Predicted Chemical Shift (δ, ppm)	
-CH₂Br	~ 32	
C-1 (C-CH ₂ Br)	~ 137	
C-2	~ 118	
C-3 (C-F)	~ 151 (d, ¹JCF ≈ 248 Hz)	
C-4 (C-F)	~ 150 (d, ¹JCF ≈ 248 Hz)	
C-5	~ 117	
C-6	~ 125	

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. The spectrum of **3,4-Difluorobenzyl bromide** is characterized by vibrations of the aromatic ring, C-H bonds, and the C-F and C-Br bonds.



Wavenumber (cm⁻¹)	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium to Weak
1600 - 1450	Aromatic C=C Ring Stretch	Medium to Strong
1280 - 1100	C-F Stretch	Strong
~ 1220	CH2 Wag	Medium
900 - 675	Aromatic C-H Out-of-Plane Bend	Strong
600 - 500	C-Br Stretch	Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method for this analysis. A key feature in the mass spectrum of **3,4-Difluorobenzyl bromide** is the presence of two peaks for bromine-containing fragments of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

m/z (mass/charge)	Proposed Fragment	Notes
206 / 208	[C7H5BrF2] ⁺	Molecular ion peak (M+) and M+2 peak, characteristic of a single bromine atom.
127	[C7H5F2] ⁺	Loss of a bromine radical (•Br). This is the base peak, representing the stable 3,4- difluorobenzyl cation.
107	[C ₆ H ₄ F] ⁺	Loss of HF from the [C7H5F2] ⁺ fragment.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.



NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 10-20 mg of **3,4-Difluorobenzyl bromide** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear and free of any solid particles.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
- Processing: Apply Fourier transform, phase correction, and baseline correction to the
 acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak
 (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16
 ppm).

IR Spectroscopy Protocol

• Sample Preparation: As **3,4-Difluorobenzyl bromide** is a liquid, it can be analyzed neat. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride



(NaCl) salt plates to create a thin capillary film.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
- Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) absorbances.
- Sample Scan: Place the prepared salt plate assembly in the sample holder and acquire the spectrum.
- · Acquisition Parameters:
 - Spectral Range: 4000 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol

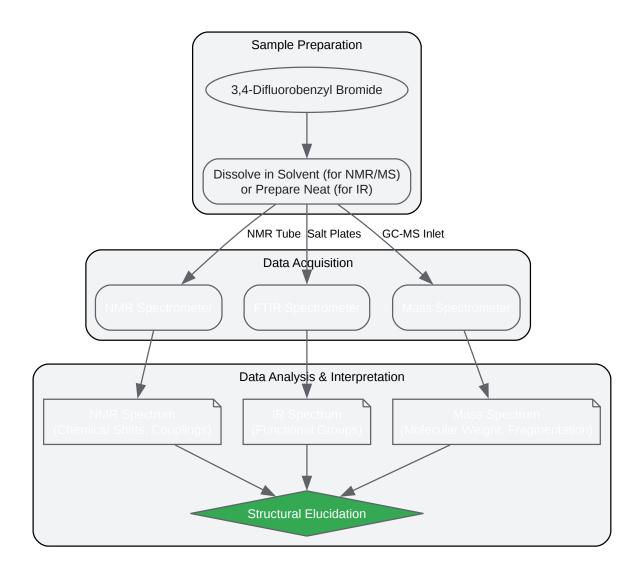
- Sample Introduction: Introduce a dilute solution of **3,4-Difluorobenzyl bromide** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.
- Ionization Method: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
- Acquisition Parameters:
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: ~230 °C.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and its M+2 isotope peak) and major fragment ions. Compare the observed fragmentation pattern



with known fragmentation mechanisms for aromatic and halogenated compounds.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,4-Difluorobenzyl bromide**.



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Caption: Workflow for Spectroscopic Analysis of **3,4-Difluorobenzyl Bromide**.



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References

- 1. 3,4-Difluorobenzyl bromide 98 85118-01-0 [sigmaaldrich.com]
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